molecular formula C7H14ClNO2 B6177791 2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride, Mixture of diastereomers CAS No. 2551119-06-1

2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6177791
CAS No.: 2551119-06-1
M. Wt: 179.6
InChI Key:
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Description

2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Pyrrolidone Derivatives: The starting material can be a pyrrolidone derivative, which undergoes reduction to form the desired compound.

  • Alkylation of Pyrrolidine: Pyrrolidine can be alkylated with appropriate reagents to introduce the methyl group at the 5-position.

  • Hydrolysis of Ester Derivatives: Ester derivatives of the target compound can be hydrolyzed to obtain the free acid form.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated compounds, amides.

Scientific Research Applications

2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(5-methylpyrrolidin-3-yl)acetic acid hydrochloride is similar to other pyrrolidine derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Pyrrolidine itself: A basic structure without the methyl group.

  • Pyrrolidone derivatives: Oxidized forms of pyrrolidine.

  • Other substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring.

These compounds share the pyrrolidine core but differ in their functional groups and substituents, leading to different chemical and biological properties.

Properties

CAS No.

2551119-06-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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